molecular formula C12H20O B14749307 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one CAS No. 3310-86-9

1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one

Cat. No.: B14749307
CAS No.: 3310-86-9
M. Wt: 180.29 g/mol
InChI Key: DBPLRLXFFUKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel tree. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphor can be synthesized through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or potassium permanganate . Another method involves the catalytic hydrogenation of α-pinene, a component of turpentine oil, followed by oxidation .

Industrial Production Methods

Industrial production of camphor typically involves the steam distillation of camphor laurel wood, followed by purification through sublimation. Synthetic camphor is also produced on a large scale using the aforementioned chemical methods .

Chemical Reactions Analysis

Scientific Research Applications

Camphor has a wide range of scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Used in topical analgesics and decongestants.

    Industry: Employed as a plasticizer for cellulose nitrate and as a flavoring agent.

Mechanism of Action

Camphor exerts its effects through various molecular targets and pathways. In medicine, it acts as a counterirritant by stimulating nerve endings, producing a cooling sensation that helps relieve pain and itching. It also has antimicrobial properties, disrupting the cell membranes of bacteria and fungi.

Comparison with Similar Compounds

Camphor is similar to other bicyclic monoterpenes such as:

Camphor is unique due to its strong odor, crystalline structure, and wide range of applications in various fields .

Properties

CAS No.

3310-86-9

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)ethanone

InChI

InChI=1S/C12H20O/c1-8(13)10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3

InChI Key

DBPLRLXFFUKDDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2CCC1(C2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.